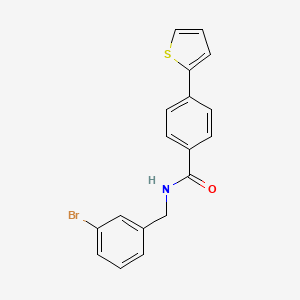
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 3-bromobenzyl group and a thiophen-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-2-yl)benzoic acid with an amine source under dehydrating conditions to form the benzamide linkage.
Introduction of the 3-Bromobenzyl Group: The 3-bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 3-bromobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide can be used in various fields:
Chemistry: As a building block for more complex molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action for N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromobenzyl and thiophene groups could play roles in binding affinity and specificity.
相似化合物的比较
Similar compounds might include:
N-(3-bromobenzyl)-4-(phenyl)benzamide: Lacks the thiophene ring, which might affect its electronic properties.
N-(3-chlorobenzyl)-4-(thiophen-2-yl)benzamide: Substitution of bromine with chlorine could alter reactivity and biological activity.
N-(3-bromobenzyl)-4-(thiophen-3-yl)benzamide: Positional isomer of the thiophene ring, which could influence its chemical behavior.
属性
分子式 |
C18H14BrNOS |
|---|---|
分子量 |
372.3 g/mol |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]-4-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C18H14BrNOS/c19-16-4-1-3-13(11-16)12-20-18(21)15-8-6-14(7-9-15)17-5-2-10-22-17/h1-11H,12H2,(H,20,21) |
InChI 键 |
WFPVVQAAJWRPSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


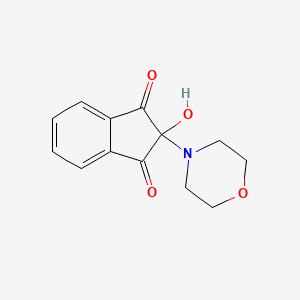
![3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL](/img/structure/B12448980.png)
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
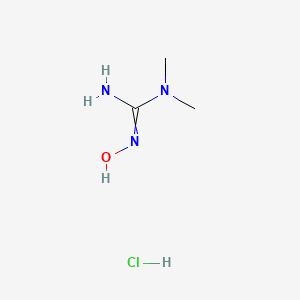
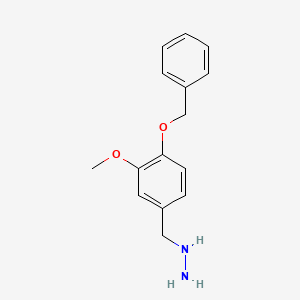
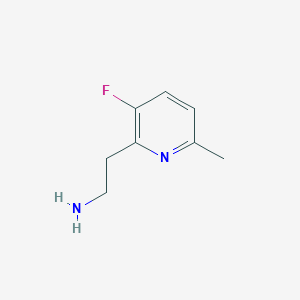
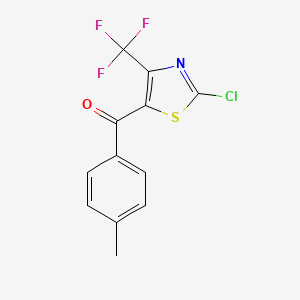
![9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate](/img/structure/B12449005.png)

![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol](/img/structure/B12449028.png)
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12449048.png)

